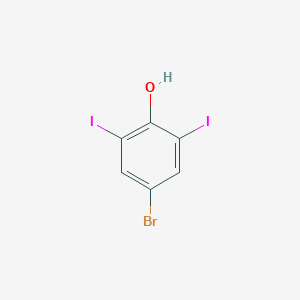

4-Bromo-2,6-diiodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMOQCYPCSHKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrI2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437787 | |

| Record name | 4-BROMO-2,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15459-51-5 | |

| Record name | 4-BROMO-2,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-diiodophenol

CAS Number: 207115-22-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-diiodophenol, a polyhalogenated phenol of significant interest in synthetic chemistry and potential applications in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide combines confirmed chemical identifiers with predicted physicochemical properties and a plausible synthetic pathway based on established methodologies for related halogenated phenols.

Core Chemical and Physical Data

Quantitative data for this compound is scarce in publicly available literature. The following table summarizes its fundamental chemical properties and includes predicted values where experimental data is unavailable.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₃BrI₂O | PubChem[1] |

| Molecular Weight | 424.80 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 207115-22-8 | PubChem[1] |

| Appearance | Predicted: Off-white to light brown solid | Inferred from similar compounds |

| Melting Point | No experimental data available. | - |

| Boiling Point | No experimental data available. | - |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, DMSO, acetone); limited solubility in water. | Inferred from 4-bromophenol and other polyhalogenated phenols.[2] |

| pKa | No experimental data available. | - |

Proposed Synthesis

A plausible and efficient synthetic route to this compound involves the electrophilic di-iodination of 4-bromophenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. With the para position occupied by a bromine atom, iodination is expected to occur at the two ortho positions (C2 and C6).

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the iodination of phenols using N-iodosuccinimide (NIS) as the iodinating agent.[3]

Materials:

-

4-Bromophenol

-

N-Iodosuccinimide (NIS) (2.2 equivalents)

-

Anhydrous acetonitrile (or other suitable polar aprotic solvent)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

10% Sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

While stirring at room temperature, add N-iodosuccinimide (2.2 equivalents) portion-wise to the solution. The reaction may be mildly exothermic.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (three times the volume of acetonitrile).

-

Combine the organic layers and wash with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the electron-donating hydroxyl group and the electron-withdrawing halogen substituents. The presence of three different halogens at specific positions on the phenol ring offers unique opportunities for selective functionalization.

-

Electrophilic Aromatic Substitution: The hydroxyl group strongly activates the aromatic ring, although the presence of three bulky halogen atoms may sterically hinder further substitution.

-

Cross-Coupling Reactions: The iodine and bromine atoms provide reactive handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The differential reactivity of the C-I and C-Br bonds could allow for sequential and site-selective modifications.

This versatile reactivity makes this compound a valuable building block for the synthesis of complex molecules with potential applications in:

-

Pharmaceuticals: Polyhalogenated aromatic compounds are common motifs in many drug molecules. The bromine and iodine atoms can participate in halogen bonding, a significant interaction in drug-receptor binding. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.[4]

-

Agrochemicals: Halogenated phenols are precursors to a variety of pesticides and herbicides.

-

Materials Science: The ability to undergo regioselective functionalization makes this compound a candidate for the synthesis of specialty polymers, liquid crystals, and organic electronic materials.[5]

Biological Activity

There is no direct experimental data on the biological activity or toxicological profile of this compound in the public domain. However, the broader class of polyhalogenated phenols is known to exhibit a range of biological effects. Many halogenated phenols are known to be toxic, and their impact on biological systems often correlates with the nature and position of the halogen substituents.[6][7] It is reasonable to predict that this compound may possess some form of biological activity, such as antimicrobial or cytotoxic effects, which are observed in other halogenated phenols.[8] However, this remains to be experimentally verified.

Signaling Pathways:

There is currently no information available in the scientific literature regarding any signaling pathways modulated by this compound. Research in this area would be necessary to elucidate its mechanism of action if any biological activity is discovered.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show a singlet in the aromatic region, corresponding to the two equivalent protons at the C3 and C5 positions. The chemical shift of the phenolic proton (OH) will appear as a broad singlet and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum is expected to show four distinct signals for the six carbon atoms of the benzene ring due to the molecule's symmetry. The carbon bearing the hydroxyl group (C1) will be the most deshielded, followed by the carbons bearing the iodine (C2, C6) and bromine (C4) atoms.

Mass Spectrometry:

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I). Fragmentation would likely involve the loss of halogen atoms and the carbonyl group.

Safety and Handling

As with all polyhalogenated compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on the safety data for similar compounds like 4-bromophenol, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[9][10]

Conclusion

This compound is a unique polyhalogenated phenol with significant potential as a versatile building block in organic synthesis. While direct experimental data is limited, its structure suggests a rich chemistry that can be exploited for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research is needed to fully characterize its physicochemical properties, biological activity, and to validate the proposed synthetic methodologies. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this intriguing compound.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-diiodophenol from 4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2,6-diiodophenol from 4-bromophenol. This document outlines the reaction principles, detailed experimental protocols, and the necessary quantitative data for the successful synthesis and characterization of this tri-halogenated phenol.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of three different halogen atoms on the phenolic ring offers multiple points for selective functionalization, enabling the construction of complex molecular architectures. This guide details a robust and efficient method for the di-iodination of commercially available 4-bromophenol.

The synthesis relies on the principles of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions.[1][2] In the case of 4-bromophenol, the para position is already occupied by a bromine atom, thus directing the iodination to the two ortho positions.

Physicochemical Properties of Reactant and Product

A summary of the key physical and chemical properties of the starting material, 4-bromophenol, and the target product, this compound, are presented below.

| Property | 4-bromophenol | This compound |

| Molecular Formula | C₆H₅BrO | C₆H₃BrI₂O |

| Molecular Weight | 173.01 g/mol | 424.80 g/mol |

| Appearance | White to off-white crystalline solid[3] | Off-white to light brown solid (Predicted) |

| Melting Point | 63-67 °C[3] | No experimental data available |

| Boiling Point | 236-238 °C[3] | No experimental data available |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3] | Expected to be soluble in polar organic solvents. |

Experimental Protocols

Two primary methods for the di-iodination of 4-bromophenol are presented below, utilizing either N-iodosuccinimide (NIS) or molecular iodine with an oxidizing agent. The choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis.

Method A: Di-iodination using N-Iodosuccinimide (NIS)

This method is adapted from the established procedures for the iodination of phenols and related compounds.[1][4] N-Iodosuccinimide is a convenient and efficient source of electrophilic iodine.

Reaction Scheme:

Materials:

-

4-bromophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium chloride solution (brine)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-bromophenol (1.0 equivalent) in anhydrous acetonitrile.

-

To this solution, add N-iodosuccinimide (2.2 equivalents) portion-wise at room temperature with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is anticipated to be complete within 4-12 hours.

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volume of acetonitrile).

-

Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Method B: Di-iodination using Iodine and Hydrogen Peroxide

This method provides an alternative route using readily available reagents.[2] Hydrogen peroxide acts as an in-situ oxidizing agent to generate a more electrophilic iodine species.

Reaction Scheme:

Materials:

-

4-bromophenol

-

Iodine (I₂)

-

Hydrogen peroxide (30% solution)

-

Methanol or other suitable solvent

-

Sodium thiosulfate solution (10% w/v)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-bromophenol (1.0 equivalent) in a suitable solvent such as methanol, add molecular iodine (2.2 equivalents).

-

To the stirring mixture, add hydrogen peroxide (30% solution, 2.5-3.0 equivalents) dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a 10% sodium thiosulfate solution to remove excess iodine.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data Summary

While specific experimental data for the synthesis of this compound is not widely available in the literature, the following table summarizes the expected and known quantitative data. A yield of over 90% can be anticipated based on a similar synthesis of 2,6-dibromo-4-iodophenol.[4]

| Parameter | 4-bromophenol | N-Iodosuccinimide (NIS) | Iodine (I₂) | Hydrogen Peroxide (30%) | This compound |

| Molar Ratio (Method A) | 1.0 | 2.2 | - | - | Product |

| Molar Ratio (Method B) | 1.0 | - | 2.2 | 2.5 - 3.0 | Product |

| Typical Yield | - | - | - | - | >90% (Anticipated)[4] |

Mandatory Visualizations

Experimental Workflow for Synthesis using NIS

Caption: Workflow for the synthesis of this compound using NIS.

Signaling Pathway of Electrophilic Aromatic Substitution

Caption: Generalized pathway for electrophilic iodination of 4-bromophenol.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 4-bromophenol. The presented protocols, based on established chemical principles, offer reliable methods for obtaining the desired product in high yield. The successful synthesis and purification of this versatile building block will enable further research and development in the fields of medicinal chemistry and materials science. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific laboratory setup.

References

4-Bromo-2,6-diiodophenol IUPAC name and structure

An In-depth Technical Guide to 4-Bromo-2,6-diiodophenol

This technical guide provides a comprehensive overview of this compound, a halogenated phenol of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical identity, properties, synthesis, and potential applications, presenting data in a clear and accessible format for technical audiences.

Chemical Identity and Structure

IUPAC Name: this compound

Chemical Structure:

The structure of this compound consists of a phenol ring substituted with one bromine atom at the para position (position 4) and two iodine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 29632-86-4 | [1] |

| Molecular Formula | C₆H₃BrI₂O | [1] |

| Molecular Weight | 424.80 g/mol | [1] |

| MDL Number | MFCD00672916 | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of a Halogenated Phenol (Example)

The following is a representative protocol for the synthesis of a related compound, 4-bromo-2,6-difluorophenol, which illustrates the general principles that could be adapted for the synthesis of this compound.[2]

Materials:

-

2,6-difluorophenol (starting material)

-

Bromine

-

Dry carbon disulfide (solvent)

-

48% Hydrogen bromide solution (catalyst)

-

Saturated sodium metabisulfite solution

-

Saturated sodium hydrogen carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of bromine (1.6 g) in dry carbon disulfide (10 cm³) is added over 5 minutes to a solution of 2,6-difluorophenol (1.3 g) in dry carbon disulfide (10 cm³).

-

Five drops of 48% hydrogen bromide solution are added to the stirred reaction mixture.

-

The mixture is heated at reflux for 2 hours and then allowed to stand at ambient temperature for 16 hours.

-

After an additional 4 hours of heating, the mixture is allowed to stand for 24 hours before being poured into water (20 cm³).

-

Saturated sodium metabisulfite solution (30 cm³) is added to the mixture.

-

The layers are separated, and the organic phase is washed with saturated sodium hydrogen carbonate solution (20 cm³) and water (20 cm³).

-

The organic layer is dried over anhydrous sodium sulfate and then evaporated under reduced pressure to yield an oil that solidifies.

-

The crude product is purified by distillation in a Kugelrohr apparatus at an oven temperature of 100°C under reduced pressure (ca. 20 mmHg) to yield the final product.

Applications in Research and Development

Halogenated phenols are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4][5] The presence of multiple halogen atoms with differing reactivity, such as bromine and iodine, on the aromatic ring of this compound provides versatile handles for various synthetic transformations.[5][6]

These transformations can include:

-

Cross-coupling reactions: The carbon-iodine and carbon-bromine bonds can be selectively functionalized through reactions like Suzuki, Sonogashira, and Stille couplings to build more complex molecular architectures.[3]

-

Nucleophilic and electrophilic aromatic substitution: The electron-withdrawing nature of the halogens and the activating effect of the hydroxyl group influence the reactivity of the aromatic ring in substitution reactions.[5]

These properties make this compound a potentially useful building block for the synthesis of novel pharmacologically active molecules and other high-value fine chemicals.[3][5][6] Bromophenol derivatives have been investigated for a range of biological activities, including as protein tyrosine phosphatase 1B (PTP1B) inhibitors for potential anti-diabetic properties and for their cytotoxic activity against cancer cell lines.[7][8]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a halogenated phenol like this compound.

References

- 1. This compound [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromo-2,6-diiodophenol: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-2,6-diiodophenol, a tri-halogenated phenol with significant potential in synthetic chemistry and drug development. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic values derived from established principles and data from structurally analogous compounds. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound are summarized below. These predictions are based on the analysis of similar halogenated phenols and fundamental spectroscopic theories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3, H-5 | 7.8 - 8.0 | Singlet |

| OH | 5.5 - 6.5 | Broad Singlet |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the electronic environment of each carbon atom, influenced by the electronegative halogen and hydroxyl substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2, C-6 (C-I) | 85 - 95 |

| C-3, C-5 (C-H) | 135 - 140 |

| C-4 (C-Br) | 115 - 120 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-O | Stretching | 1200 - 1300 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

| C-H | Aromatic Stretching | 3000 - 3100 |

| C-Br | Stretching | 500 - 600 |

| C-I | Stretching | 400 - 500 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the presence of bromine and iodine.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 447.7 | Molecular ion peak with a characteristic isotopic pattern due to ¹²⁷I, ⁷⁹Br, and ⁸¹Br. |

| [M-I]⁺ | 320.8 | Loss of an iodine atom. |

| [M-Br]⁺ | 368.8 / 370.8 | Loss of a bromine atom, showing two peaks due to ⁷⁹Br and ⁸¹Br isotopes. |

| [M-I-CO]⁺ | 292.8 | Subsequent loss of carbon monoxide from the [M-I]⁺ fragment. |

Experimental Protocols

Synthesis of this compound

A potential route for the synthesis of this compound involves the di-iodination of 4-bromophenol.

Reaction: 4-Bromophenol can be treated with a suitable iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a catalyst or under conditions that favor ortho-iodination. The hydroxyl group of 4-bromophenol is an activating group that directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by bromine, iodination is expected to occur at the two vacant ortho positions (C2 and C6).

General Procedure:

-

Dissolve 4-bromophenol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

-

Slowly add at least two equivalents of the iodinating agent (e.g., N-iodosuccinimide) to the solution at room temperature with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching any remaining iodinating agent, followed by extraction of the product into an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Instrumentation: Analyze the sample using a mass spectrometer capable of high resolution to determine the exact mass and isotopic distribution of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the structural information obtainable from various spectroscopic techniques.

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-2,6-diiodophenol

Disclaimer: Specific experimental data on the solubility and stability of 4-Bromo-2,6-diiodophenol is not extensively available in public literature. This guide provides a comprehensive framework based on the physicochemical properties of structurally analogous compounds and established methodologies for determining these parameters. All data and protocols should be considered as a starting point for experimental investigation.

Introduction

This compound is a polyhalogenated phenol, a class of compounds with significant potential as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The presence of three halogen atoms (one bromine, two iodine) and a hydroxyl group on the aromatic ring dictates its chemical reactivity, polarity, solubility, and stability. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, develop robust purification strategies, design suitable formulations, and ensure the long-term integrity of the compound.

This technical guide outlines the predicted solubility profile of this compound, provides detailed experimental protocols for its quantitative determination, and describes a comprehensive approach to evaluating its chemical stability under various stress conditions, in line with established industry guidelines.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both synthetic and biological applications. While quantitative data for this compound is scarce, a qualitative profile can be predicted based on its structure and the known properties of similar halogenated phenols. The large, hydrophobic aromatic ring and the three heavy halogen atoms are expected to significantly reduce its solubility in aqueous media. Conversely, it is anticipated to be soluble in a range of common organic solvents.

Predicted Solubility of this compound and Analogous Compounds

The following table summarizes the expected qualitative solubility of this compound, drawing parallels with related compounds.

| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale & Analogous Data |

| Polar Protic | Water | Sparingly Soluble / Insoluble | The large hydrophobic structure outweighs the hydrophilic contribution of the single hydroxyl group. Halogenated anilines and phenols generally exhibit low water solubility.[2][3] |

| Ethanol, Methanol | Moderately Soluble | The hydroxyl group can form hydrogen bonds with protic solvents, promoting solubility.[2][4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | DMSO is a powerful solvent for a wide range of organic compounds.[5] 4-Bromo-2-methoxyphenol is highly soluble in DMSO.[6] |

| Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-I, and C-OH bonds.[2][3] | |

| Non-Polar | Dichloromethane, Chloroform | Moderately Soluble | The organic nature of the compound suggests some solubility in chlorinated solvents.[5] |

| Toluene, Hexane | Sparingly Soluble | The molecule's polarity from the hydroxyl group limits solubility in highly non-polar solvents.[2] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining the equilibrium solubility of a compound and is reliable for poorly soluble substances.[7][8]

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest (e.g., water, ethanol, buffered solution)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated quantitative method.[9]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to reach equilibrium. The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration through a syringe filter.[7][8] Note: Ensure the filter material does not adsorb the compound.

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve.

-

Accurately dilute the filtered supernatant (from step 4) and analyze it using the same HPLC method.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve. The result is reported as mg/mL or mol/L.

-

References

The Synthetic Versatility of 4-Bromo-2,6-diiodophenol: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-diiodophenol is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. The strategic positioning of three distinct halogen atoms on the phenol ring—one bromine and two iodines—offers a platform for highly selective and sequential functionalization. This technical guide details a plausible synthetic route to this currently not widely available compound, based on established iodination methodologies of substituted phenols. Furthermore, it provides an in-depth exploration of its prospective applications, primarily in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a programmed, site-selective introduction of various substituents, making this compound an attractive precursor for the synthesis of complex, multi-substituted aromatic compounds relevant to the pharmaceutical and materials science industries. This document provides detailed experimental protocols for its synthesis and subsequent derivatization, quantitative data for analogous reactions, and visual workflows to guide synthetic strategies.

Introduction

Polyhalogenated aromatic compounds are pivotal intermediates in modern organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. The distinct reactivities of different halogen substituents in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings enable chemists to selectively forge new carbon-carbon and carbon-heteroatom bonds. This compound, with its unique arrangement of iodine and bromine atoms ortho and para to a hydroxyl group, presents an intriguing scaffold for sequential and site-selective modifications. The hydroxyl group itself can be used as a directing group or be further functionalized, adding another layer of synthetic utility. This guide serves as a comprehensive resource for researchers looking to harness the synthetic potential of this promising, yet underexplored, building block.

Proposed Synthesis of this compound

A direct and efficient synthesis of this compound can be envisioned through the ortho-diiodination of 4-bromophenol. The hydroxyl group is a strong activating and ortho-, para-directing group. With the para position occupied by a bromine atom, electrophilic substitution is directed to the two ortho positions.

Synthetic Pathway

The proposed synthesis involves the reaction of 4-bromophenol with an iodinating agent in the presence of an oxidizing agent to generate a more electrophilic iodine species in situ. A widely accepted and effective method for the ortho-iodination of phenols involves the use of molecular iodine (I₂) in the presence of hydrogen peroxide (H₂O₂).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the ortho-iodination of phenols.

Materials:

-

4-Bromophenol

-

Molecular Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Saturated sodium chloride solution (brine)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (1.0 eq.) in methanol.

-

To this solution, add molecular iodine (2.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (3.0 eq.) dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the brown color of excess iodine disappears.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Yield: Based on similar ortho-diiodination reactions of para-substituted phenols, yields are anticipated to be in the range of 70-90%.

Potential Applications in Organic Synthesis

The primary utility of this compound lies in its capacity for selective, sequential cross-coupling reactions. The general order of reactivity for halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl. This reactivity difference allows for the selective functionalization of the C-I bonds while leaving the C-Br bond intact for subsequent transformations.

Caption: Logical workflow for sequential functionalization.

Sequential Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The differential reactivity of the C-I and C-Br bonds in this compound can be exploited to perform sequential couplings with different boronic acids.

3.1.1. First Suzuki-Miyaura Coupling (at C-I positions)

By employing milder reaction conditions, it is possible to selectively couple aryl or vinyl boronic acids at the more reactive C-I positions. Due to steric hindrance from the hydroxyl group, mono-arylation at one of the ortho positions is expected to be the initial outcome, followed by di-arylation under more forcing conditions.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C-I Bonds of Polyhalogenated Arenes

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-2,6-diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 (mono-iodo coupled) |

| 2 | 2,4,6-Triiodoanisole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 92 (di-iodo coupled) |

3.1.2. Second Suzuki-Miyaura Coupling (at C-Br position)

After the functionalization of the C-I positions, the less reactive C-Br bond can be targeted for a second Suzuki-Miyaura coupling, typically requiring a more active catalyst system and/or higher temperatures.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling at C-Br Bonds

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-2,6-diisopropylanisole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 95 |

| 2 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 98 (at bromo position after iodo coupling) |

Sequential Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties. Similar to the Suzuki-Miyaura reaction, the C-I bonds of this compound are expected to react preferentially over the C-Br bond.

3.2.1. First Sonogashira Coupling (at C-I positions)

Selective mono- or di-alkynylation at the ortho positions can be achieved under controlled conditions.

Table 3: Representative Conditions for Selective Sonogashira Coupling at C-I Bonds of Polyhalogenated Arenes

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-2,6-diiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | rt | 6 | 90 (mono-iodo coupled) |

| 2 | 2,4,6-Triiodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 60 | 12 | 88 (di-iodo coupled) |

3.2.2. Second Sonogashira Coupling (at C-Br position)

Following the alkynylation of the C-I positions, the C-Br bond can be functionalized, often requiring a change in catalyst or more forcing conditions.

Table 4: Representative Conditions for Sonogashira Coupling at C-Br Bonds

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-2,6-dimethylanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 100 | 24 | 85 |

| 2 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Acetonitrile | 80 | 18 | 92 (at bromo position after iodo coupling) |

One-Pot Sequential Couplings

The differential reactivity of the halogen atoms in this compound makes it an ideal candidate for one-pot, multi-step sequential coupling reactions. This approach offers significant advantages in terms of efficiency and atom economy by avoiding the isolation and purification of intermediates. A plausible one-pot sequence could involve an initial Sonogashira coupling at the C-I positions, followed by a Suzuki-Miyaura coupling at the C-Br position by simply adding the second set of reagents and catalyst to the same reaction vessel.

Caption: A potential one-pot sequential Sonogashira/Suzuki coupling.

Conclusion

This compound represents a highly promising and synthetically flexible platform for the construction of complex, multi-substituted aromatic molecules. While its synthesis is not yet widely reported, a straightforward ortho-diiodination of 4-bromophenol should provide efficient access to this valuable building block. The key to its utility lies in the predictable and exploitable differences in reactivity between its carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This allows for a programmed and sequential introduction of diverse functionalities, opening up new avenues for the synthesis of novel pharmaceutical candidates, functional materials, and other high-value organic compounds. The experimental protocols and representative reaction conditions provided in this guide are intended to serve as a solid foundation for researchers to explore and unlock the full synthetic potential of this compound.

Safety and handling precautions for 4-Bromo-2,6-diiodophenol

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2,6-diiodophenol

Disclaimer: This document provides a technical guide on the safety and handling precautions for this compound. Specific safety data for this compound is limited; therefore, this guide is based on information available for structurally similar halogenated phenols. Researchers, scientists, and drug development professionals should exercise caution and refer to the most current safety data sheets (SDS) for related compounds.

Introduction

This compound is a halogenated aromatic compound. Due to the presence of bromine and iodine atoms on the phenol ring, this compound is expected to have specific hazardous properties that necessitate careful handling to ensure personnel safety and prevent environmental contamination. This guide summarizes the potential hazards, necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols.

Hazard Identification and Classification

Potential GHS Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Quantitative Data Summary

The following tables summarize key quantitative data extrapolated from related compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrIO | - |

| Molecular Weight | 424.89 g/mol | - |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Likely soluble in organic solvents | [6] |

Table 2: Toxicological Information

| Hazard | Classification | Notes | Source |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on 4-bromophenol and 4-bromo-2-chlorophenol.[4][5] | [4][5] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on 4-bromo-2-iodophenol.[2] | [2] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Based on 4-bromo-2-iodophenol.[2] | [2] |

| Specific Target Organ Toxicity | May cause respiratory irritation | Based on 4-bromophenol.[1] | [1] |

| Aquatic Toxicity | Toxic to aquatic life | Based on 4-bromophenol.[1] | [1] |

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict experimental protocols is crucial when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

| PPE | Specifications | Source |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1] | [1] |

| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1][7] | [1][7] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | [7] |

General Handling Procedures

-

Avoid all personal contact, including inhalation of dust or vapors.[7]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1][9]

-

Avoid the formation of dust and aerosols.[8]

Spill and Waste Disposal

-

Minor Spills: In case of a small spill, use appropriate absorbent material, and collect the residue in a sealed container for disposal.[7] Avoid generating dust.[7]

-

Major Spills: For larger spills, evacuate the area and alert emergency services.[7]

-

Waste Disposal: Dispose of waste in accordance with local, regional, and national regulations.[1][9] This material may be classified as hazardous waste.[9]

Emergency Procedures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] | [1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1] | [1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] | [8] |

Visualizations

Experimental Workflow for Safe Handling

Caption: A generalized workflow for the safe handling of halogenated phenols.

Hazard Relationship Diagram

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 4-Bromo-2-iodophenol | C6H4BrIO | CID 10924532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cochise.edu [cochise.edu]

- 5. cpachem.com [cpachem.com]

- 6. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for 4-Bromo-2,6-diiodophenol in Fine Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4-Bromo-2,6-diiodophenol as a versatile building block in fine chemical synthesis. Due to the unique arrangement and differential reactivity of its halogen substituents, this compound offers a powerful platform for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials.

Introduction: The Synthetic Utility of this compound

This compound is a polysubstituted aromatic compound with significant potential in organic synthesis. The presence of three halogen atoms—one bromine and two iodines—on a phenol ring provides multiple, distinct reaction sites. The carbon-iodine (C-I) bonds are significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference (I > Br) allows for selective and sequential functionalization, making it an ideal scaffold for generating molecular diversity.[1]

The hydroxyl group further enhances the synthetic utility of the molecule, as it can be used as a handle for introducing other functional groups or can influence the reactivity of the aromatic ring. These characteristics make this compound a valuable precursor for the synthesis of a wide range of organic molecules, from pharmaceutical intermediates to advanced materials.[2][3]

Key Applications in Fine Chemical Synthesis

The strategic placement of halogens in this compound allows for its use in a variety of synthetic transformations, including:

-

Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds can be exploited to perform sequential Suzuki-Miyaura or Sonogashira couplings. This allows for the controlled, stepwise introduction of different aryl, heteroaryl, or alkynyl moieties.[1][4]

-

Synthesis of Heterocyclic Scaffolds: This building block is a precursor for constructing complex heterocyclic systems. For instance, sequential Sonogashira couplings followed by an intramolecular cyclization can yield substituted carbazole derivatives.[5]

-

Development of Bioactive Molecules: Halogenated phenols are important motifs in many biologically active compounds. This compound can serve as a starting material for the synthesis of potential kinase inhibitors, thyroid hormone analogues, and other therapeutic agents.[6][7]

Experimental Protocols

The following protocols are based on established methodologies for similar polyhalogenated aromatic compounds and can be adapted for this compound.

This protocol describes the selective coupling of terminal alkynes at the two C-I positions of this compound, leaving the C-Br bond intact for further functionalization.[1][8]

Reaction Scheme:

Figure 1: General scheme for the selective di-alkynylation of this compound.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (2.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)

-

Copper(I) iodide (CuI) (0.04 mmol)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous, degassed tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed THF and triethylamine via syringe.

-

Add the terminal alkyne dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

The following table provides expected yields based on similar reactions with 4-bromo-2,6-diiodoaniline.[1]

| Terminal Alkyne | Expected Yield (%) |

| Phenylacetylene | 85-95 |

| 1-Hexyne | 80-90 |

| (Trimethylsilyl)acetylene | 88-98 |

This protocol outlines a two-step procedure for the sequential introduction of two different aryl groups.

Workflow for Sequential Suzuki-Miyaura Coupling:

Figure 2: Workflow for the sequential Suzuki-Miyaura coupling of this compound.

Step 1: Di-arylation at the C-I Positions

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

1,4-Dioxane/Water (4:1 mixture, 10 mL)

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill with an inert gas.

-

Add the degassed dioxane/water mixture.

-

Add the Pd(OAc)₂ and PPh₃.

-

Heat the mixture to 80-90°C and stir for 12-24 hours.[9]

-

After cooling, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the 4-bromo-2,6-diarylphenol intermediate.

Step 2: Mono-arylation at the C-Br Position

Materials:

-

4-Bromo-2,6-diarylphenol (from Step 1) (1.0 mmol)

-

Second arylboronic acid (1.5 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

N,N-Dimethylformamide (DMF)/Water (10:1 mixture, 11 mL)

Procedure:

-

Combine the 4-bromo-2,6-diarylphenol, the second arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂ in a Schlenk flask.

-

Evacuate and backfill with an inert gas.

-

Add the degassed DMF/water mixture.

-

Heat the reaction to 110-120°C and monitor by TLC.[4]

-

Perform an aqueous workup and purify by column chromatography to yield the final 2,4,6-triarylphenol product.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table presents representative yields for Suzuki-Miyaura reactions on similar dihalogenated phenols.[9]

| Coupling Step | Arylboronic Acid | Catalyst System | Expected Yield (%) |

| Di-arylation (C-I) | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 80-90 |

| Mono-arylation (C-Br) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 70-85 |

Application in the Synthesis of Bioactive Molecules: Hypothetical Pathway to a Kinase Inhibitor

Building on the known use of similar scaffolds, this compound can be envisioned as a starting material for the synthesis of novel kinase inhibitors. The di-iodo positions can be functionalized to interact with the hinge region of a kinase active site, while the bromo position can be modified to improve pharmacokinetic properties.

Proposed Signaling Pathway Inhibition:

Many kinase inhibitors target pathways involved in cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. A hypothetical inhibitor derived from this compound could potentially block the ATP binding site of VEGFR, thus inhibiting downstream signaling.

Figure 3: Hypothetical inhibition of the VEGFR signaling pathway by a molecule derived from this compound.

Conclusion

This compound is a highly valuable and versatile building block in fine chemical synthesis. Its unique substitution pattern of halogens with differential reactivity allows for the strategic and sequential introduction of various functional groups. This feature makes it an ideal starting material for the construction of complex molecules, including novel heterocyclic scaffolds and potential therapeutic agents. The protocols and applications outlined in this document demonstrate the significant potential of this compound for researchers, scientists, and professionals in the field of drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Selective Cross-Coupling Reactions with 4-Bromo-2,6-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective functionalization of 4-bromo-2,6-diiodophenol via palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for a stepwise and selective introduction of various substituents, making this compound a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Principle of Selectivity

The selective cross-coupling of this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bonds are weaker than the C-Br bond, making them more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. By carefully selecting the reaction conditions, such as temperature, catalyst, ligand, and base, it is possible to achieve selective coupling at the two highly reactive ortho iodo-positions while leaving the para bromo-position intact for subsequent transformations. This allows for a modular approach to the synthesis of tri-substituted phenols.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, a two-step sequential coupling strategy can be employed to introduce different aryl or heteroaryl groups.

Selective Di-arylation at the C-I Positions

The initial step involves the selective coupling of two equivalents of an arylboronic acid at the 2- and 6-positions under milder reaction conditions.

Table 1: Illustrative Reaction Conditions and Yields for Selective Di-arylation of 4-Bromo-2,6-diiodoaniline (as an analogue)

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-bromo-2,6-diaryl-aniline |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~92 |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~94 |

Data adapted from analogous reactions with 4-bromo-2,6-diiodoaniline and are expected to be similar for this compound.

Experimental Protocol: Selective Di-arylation of this compound

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2,6-diarylphenol.

Subsequent Mono-arylation at the C-Br Position

The resulting 4-bromo-2,6-diarylphenol can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to introduce a third, different aryl or heteroaryl group at the less reactive C-Br position.

Experimental Protocol: Mono-arylation of 4-Bromo-2,6-diarylphenol

Materials:

-

4-Bromo-2,6-diarylphenol (from the previous step, 1.0 mmol)

-

Arylboronic acid (1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

In a dry Schlenk flask, combine the 4-bromo-2,6-diarylphenol (1.0 mmol), the second arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add a degassed 10:1 mixture of DMF and water (11 mL).

-

Heat the reaction mixture to 110-120 °C and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Work up the reaction as described in the previous protocol (steps 7-9) to obtain the tri-substituted phenol.

Diagram: Sequential Suzuki-Miyaura Coupling Workflow

Caption: Sequential Suzuki-Miyaura coupling of this compound.

Selective Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction can be performed selectively on the C-I bonds of this compound.

Table 2: Illustrative Yields for Selective Di-alkynylation of 4-Bromo-2,6-diiodoaniline (as an analogue)

| Entry | Terminal Alkyne | Product | Isolated Yield (%) |

| 1 | Phenylacetylene | 4-Bromo-2,6-bis(phenylethynyl)aniline | 92 |

| 2 | 1-Hexyne | 4-Bromo-2,6-bis(hex-1-yn-1-yl)aniline | 85 |

| 3 | 3,3-Dimethyl-1-butyne | 4-Bromo-2,6-bis(3,3-dimethylbut-1-yn-1-yl)aniline | 88 |

| 4 | Propargyl alcohol | 4-Bromo-2,6-bis(3-hydroxyprop-1-yn-1-yl)aniline | 78 |

Data from BenchChem application notes for 4-bromo-2,6-diiodoaniline and are expected to be similar for the phenol analogue.[1]

Experimental Protocol: Selective Di-alkynylation of this compound

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (2.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous, degassed THF or DMF (10 mL) followed by the amine base (3.0 mmol).

-

Add the terminal alkyne (2.2 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature to 50 °C and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2,6-dialkynylphenol.

Diagram: Sonogashira Coupling Catalytic Cycle

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.

Selective Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene. Selective di-vinylation at the C-I positions of this compound can be achieved, leaving the C-Br bond available for further functionalization.

General Protocol for Heck-Mizoroki Coupling

Materials:

-

This compound (1.0 mmol)

-

Alkene (e.g., Styrene) (2.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (2.5 mmol).

-

Add anhydrous DMF (5 mL) and the alkene (2.5 mmol).

-

Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Diagram: Logical Workflow for Optimizing Selective Cross-Coupling

Caption: Workflow for optimizing selective cross-coupling reactions.

References

Application Notes and Protocols: Heck Reaction of 4-Bromo-2,6-diiodophenol with Alkenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck reaction of 4-Bromo-2,6-diiodophenol with various alkenes. This versatile reaction allows for the selective formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex phenolic compounds with applications in drug discovery and materials science.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] In the context of polyhalogenated phenols like this compound, the differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective functionalization. The carbon-iodine bonds are significantly more reactive towards oxidative addition to the palladium(0) catalyst, enabling the stepwise introduction of alkene substituents at the 2- and 6-positions while leaving the bromo group intact for potential subsequent transformations. This chemoselectivity is a key advantage in the synthesis of highly functionalized aromatic building blocks.

Reaction Principle and Selectivity

The catalytic cycle of the Heck reaction generally involves four key steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the aryl-palladium bond, β-hydride elimination to form the alkenylated product and a palladium-hydride species, and reductive elimination to regenerate the Pd(0) catalyst.[2]

For this compound, the reaction is expected to proceed selectively at the more reactive C-I bonds. By controlling the stoichiometry of the alkene, it is possible to favor either mono- or di-alkenylation at the ortho positions to the hydroxyl group. The electronic nature of the alkene can also influence the reaction rate and outcome.

Data Presentation: Representative Heck Reaction Conditions

While specific yield data for the Heck reaction of this compound is not extensively reported in the literature, the following tables summarize typical reaction conditions and expected outcomes based on protocols for structurally similar polyhalogenated phenols, such as 4-bromo-3-iodophenol.[3]

Table 1: General Conditions for Mono-Heck Reaction of this compound

| Parameter | Condition |

| Substrate | This compound |

| Alkene | Styrene, Acrylates, etc. (1.0-1.2 eq) |

| Catalyst | Pd(OAc)₂ (1-5 mol%) |

| Ligand | P(o-tol)₃ (2-10 mol%) |

| Base | Et₃N or K₂CO₃ (1.5-2.5 eq) |

| Solvent | DMF, NMP, or Acetonitrile |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 h |

| Expected Product | 4-Bromo-2-iodo-6-vinylphenol derivative |

Table 2: General Conditions for Double-Heck Reaction of this compound

| Parameter | Condition |

| Substrate | This compound |

| Alkene | Styrene, Acrylates, etc. (2.0-2.5 eq) |

| Catalyst | Pd(OAc)₂ (2-5 mol%) |

| Ligand | P(o-tol)₃ (4-10 mol%) |

| Base | Et₃N or K₂CO₃ (3.0-4.0 eq) |

| Solvent | DMF or NMP |

| Temperature | 100-140 °C |

| Reaction Time | 24-48 h |

| Expected Product | 4-Bromo-2,6-divinylphenol derivative |

Experimental Protocols

The following are detailed, representative protocols for the mono- and double-Heck reactions of this compound with an alkene, adapted from established procedures for similar substrates.[3]

Protocol 1: Selective Mono-Alkylation of this compound

Materials:

-

This compound (1.0 mmol)

-

Alkene (e.g., Styrene) (1.1 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

-

Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol) and the alkene (1.1 mmol).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-iodo-6-vinylphenol derivative.

Protocol 2: Double-Alkylation of this compound

Materials:

-

This compound (1.0 mmol)

-

Alkene (e.g., Styrene) (2.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Nitrogen or Argon gas

-

Sealed reaction tube or pressure vessel

Procedure:

-

In a sealable reaction tube, combine this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

-

Add anhydrous DMF (5 mL), triethylamine (3.0 mmol), and the alkene (2.2 mmol).

-

Seal the tube tightly and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

-

Work-up the reaction as described in Protocol 1 (dilution, extraction, drying, and concentration).

-

Purify the crude product by column chromatography on silica gel to isolate the 4-bromo-2,6-divinylphenol derivative.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow for Heck Reaction

Caption: General experimental workflow.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has found widespread application in the pharmaceutical and materials science industries due to its broad substrate scope and functional group tolerance. The amination of polyhalogenated phenols, such as 4-Bromo-2,6-diiodophenol, presents a unique synthetic challenge and an opportunity for regioselective functionalization. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve selective amination. This document provides a detailed protocol and application notes for the selective mono-amination of this compound.

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic compounds is primarily dictated by the rate of oxidative addition of the C-X bond to the palladium(0) catalyst. The general reactivity trend for halogens in this reaction is I > Br > Cl. For this compound, the carbon-iodine bonds are significantly more reactive than the carbon-bromine bond. Therefore, by carefully controlling the reaction conditions, such as temperature, reaction time, and stoichiometry of the amine, it is possible to achieve selective amination at one of the iodine-bearing positions (C2 or C6). The electronic environment and steric hindrance around each halogen atom can also influence the selectivity.

Experimental Protocol

This protocol outlines a general procedure for the selective mono-amination of this compound. Optimization of reaction parameters may be necessary for specific amines and desired outcomes.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

-

Xantphos or other suitable biarylphosphine ligand

-

Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-